N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Agents
Compounds with furan and pyrimidine structures, similar to N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide, have been synthesized and evaluated for their antiprotozoal activity. For instance, compounds with imidazo[1,2-a]pyridine and tetrahydro-imidazo[1,2-a]pyridine structures have demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, suggesting potential applications in the treatment of protozoal infections (Ismail et al., 2004).
Antimicrobial Agents
Research has also been conducted on thieno[2,3-d]pyrimidines, which share a pyrimidine core with the compound . These studies have revealed significant antibacterial and antimycobacterial activity against various microbial strains, including Escherichia coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis, and M. avium. This suggests potential applications in developing new antimicrobial agents (Chambhare et al., 2003).
DNA-binding Agents
Compounds with a furan moiety, similar to the furan component in this compound, have been incorporated into DNA-binding polyamides. These agents have demonstrated excellent stabilization of duplex DNA and discrimination of noncognate sequences, suggesting their utility in molecular recognition of DNA and potential applications in gene regulation and therapeutic interventions (Muzikar et al., 2011).
Anticancer Agents
Furan derivatives have also been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, which are crucial for anticancer properties. These compounds have shown significant activity in blocking blood vessel formation in vivo and interacting with DNA, suggesting potential applications in cancer treatment (Kambappa et al., 2017).
Neuroinflammation Imaging
Compounds structurally related to this compound have been explored for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), highlighting potential applications in studying neuroinflammation and its contribution to neuropsychiatric disorders (Horti et al., 2019).
Mechanism of Action
Target of Action
The primary targets of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide It is suggested that this compound may interact with dna , which is a common target for many anticancer drugs .
Mode of Action
The exact mode of action of This compound It is suggested that this compound may exert its effects by binding with dna, thereby altering dna replication and inhibiting the growth of tumor cells .
Biochemical Pathways
The biochemical pathways affected by This compound It is suggested that this compound may interfere with dna replication, which is a crucial process in cell division and growth . This interference could potentially lead to the inhibition of tumor growth .
Result of Action
The molecular and cellular effects of This compound It is suggested that this compound may inhibit the growth of tumor cells by altering dna replication .
Properties
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-10-26-18-12-17(20-13(2)21-18)22-14-6-8-15(9-7-14)23-19(24)16-5-4-11-25-16/h4-9,11-12H,3,10H2,1-2H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCGDLIYWZKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.